molecular formula C16H16N8O B2481738 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 2034230-70-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No. B2481738
CAS RN: 2034230-70-9
M. Wt: 336.359
InChI Key: VZPQMQKZQMRVDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide" involves complex multi-step chemical reactions. For instance, the preparation of similar pyrimidine derivatives through condensation reactions and subsequent modifications showcases the intricate synthetic pathways needed to produce these compounds, reflecting a broad methodology applicable to the target compound's synthesis (Wang et al., 2018).

Molecular Structure Analysis

Molecular structure analysis involves detailed examinations such as X-ray diffraction (XRD) and spectroscopic techniques, including NMR and IR, to confirm the compound's structure. Similar compounds have undergone such analyses to determine their geometrical parameters, showcasing the significance of these methods in understanding the molecular framework and confirming the structural integrity of complex molecules (Lahmidi et al., 2019).

Chemical Reactions and Properties

The compound under discussion is likely to participate in various chemical reactions characteristic of its functional groups. For instance, triazolo and pyrimidine derivatives exhibit reactions pertinent to their ring systems, which could include nucleophilic substitutions, ring-opening reactions, or cycloadditions, similar to those observed in the synthesis and reactivity studies of related compounds (Albert & Trotter, 1979).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. Similar compounds' physical properties have been characterized through various techniques, providing a basis for inferring the physical characteristics of the target compound (Gelling & Wibberley, 1969).

Chemical Properties Analysis

Chemical properties, including reactivity towards different chemical agents, stability under various conditions, and the potential for undergoing specific chemical transformations, are essential for comprehending the compound's chemical nature. Studies on similar compounds, focusing on their reactivity and stability, offer insights into the chemical properties expected for "1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide" (Sachdeva, Dolzhenko, & Chui, 2012).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-11-3-2-4-13(21-11)22-16(25)12-6-23(7-12)14-5-15(19-9-18-14)24-10-17-8-20-24/h2-5,8-10,12H,6-7H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPQMQKZQMRVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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